molecular formula C20H21NO2 B5119772 N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide

N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide

Cat. No. B5119772
M. Wt: 307.4 g/mol
InChI Key: MYKAABVBHNHLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide, commonly known as BRL-15572, is a selective inhibitor of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for breaking down endocannabinoids, which are neurotransmitters that regulate various physiological processes such as pain, mood, and appetite. By inhibiting FAAH, BRL-15572 increases the levels of endocannabinoids in the body, leading to potential therapeutic benefits.

Mechanism of Action

BRL-15572 works by inhibiting the N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide enzyme, which is responsible for breaking down endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide, BRL-15572 increases the levels of these endocannabinoids in the body, leading to potential therapeutic benefits.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a number of biochemical and physiological effects. In addition to its analgesic, anti-inflammatory, anxiolytic, and antidepressant properties, it has also been shown to have anticonvulsant and neuroprotective effects. It is thought that these effects may be mediated through the endocannabinoid system, which is known to play a role in a wide range of physiological processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BRL-15572 in lab experiments is its selectivity for the N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide enzyme. This allows researchers to specifically target the endocannabinoid system without affecting other neurotransmitter systems. However, one of the limitations of using BRL-15572 is its relatively low potency compared to other N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide inhibitors. This may require higher doses or longer treatment times to achieve therapeutic effects.

Future Directions

There are several future directions for research on BRL-15572. One area of interest is in the development of more potent N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide inhibitors with improved pharmacokinetic properties. This could lead to more effective and efficient treatments for pain, anxiety, and depression.
Another area of research is in the identification of biomarkers that can predict response to BRL-15572 treatment. This could help to identify patients who are most likely to benefit from the drug and improve treatment outcomes.
Finally, there is interest in exploring the potential of BRL-15572 in combination with other drugs or therapies. For example, it may be used in combination with nonsteroidal anti-inflammatory drugs (NSAIDs) to enhance their analgesic effects or with selective serotonin reuptake inhibitors (SSRIs) to enhance their antidepressant effects.
Conclusion:
BRL-15572 is a selective inhibitor of the N-(4-sec-butylphenyl)-3-methyl-1-benzofuran-2-carboxamide enzyme that has potential therapeutic applications in the treatment of pain, anxiety, and depression. Its mechanism of action involves increasing the levels of endocannabinoids in the body, leading to a wide range of biochemical and physiological effects. While there are limitations to its use in lab experiments, there are several future directions for research that could lead to more effective and efficient treatments.

Synthesis Methods

BRL-15572 is synthesized through a multi-step process that involves the reaction of 3-methyl-1-benzofuran-2-carboxylic acid with 4-sec-butylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with trifluoroacetic acid (TFA) to remove the protecting group and yield the final product.

Scientific Research Applications

BRL-15572 has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of pain. Studies have shown that BRL-15572 can reduce pain sensitivity in animal models of acute and chronic pain. It has also been shown to have anti-inflammatory effects, which may contribute to its analgesic properties.
Another area of research is in the treatment of anxiety and depression. BRL-15572 has been shown to have anxiolytic and antidepressant effects in animal models. It is thought that these effects may be mediated through the endocannabinoid system, which is known to play a role in mood regulation.

properties

IUPAC Name

N-(4-butan-2-ylphenyl)-3-methyl-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO2/c1-4-13(2)15-9-11-16(12-10-15)21-20(22)19-14(3)17-7-5-6-8-18(17)23-19/h5-13H,4H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYKAABVBHNHLQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(Butan-2-YL)phenyl]-3-methyl-1-benzofuran-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.